molecular formula C17H20O4 B592951 Cryptomoscatone D2 CAS No. 276856-55-4

Cryptomoscatone D2

Cat. No.: B592951
CAS No.: 276856-55-4
M. Wt: 288.343
InChI Key: GOQOIZFMLWZVMB-GLBZDCTLSA-N
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Description

Cryptomoscatone D2 is a natural product found in Cryptocarya moschata and Cryptocarya mandioccana with data available.

Mechanism of Action

Cryptomoscatone D2 is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the G2 checkpoint in the cell cycle . This checkpoint plays a crucial role in maintaining the integrity of the cell’s DNA before it enters mitosis. If DNA damage is detected, the cell cycle is halted at the G2 checkpoint to allow for repair .

Mode of Action

This compound acts by inhibiting the G2 checkpoint, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis . This inhibition is achieved through the compound’s interaction with protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases .

Biochemical Pathways

The G2 checkpoint is part of a signal transduction pathway that links DNA damage sensors to the mitosis-inducing kinase CDK1 . When DNA damage is detected, the PIKK family members ATM and ATR are activated, which then phosphorylate a variety of downstream targets, including the effector kinases Chk1 and Chk2. These kinases phosphorylate and inactivate CDC25C, preventing it from dephosphorylating and activating CDK1 . By inhibiting this pathway, this compound disrupts the cell’s ability to halt the cell cycle and repair DNA damage.

Result of Action

The inhibition of the G2 checkpoint by this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function . It should be noted that these compounds can be toxic to unirradiated cells at checkpoint inhibitory concentrations .

Properties

IUPAC Name

2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQOIZFMLWZVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Cryptomoscatone D2 and where is it found?

A1: this compound is a natural product belonging to the 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones family. It was first isolated from the bark of the Cryptocarya moschata tree, a member of the Lauraceae family. []

Q2: What are the reported biological activities of this compound?

A2: this compound has been identified as a G2 checkpoint inhibitor. [] The G2 checkpoint plays a crucial role in the cell cycle, ensuring DNA integrity before the cell proceeds to mitosis. Disruption of this checkpoint can lead to uncontrolled cell division. []

Q3: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have reported successful total syntheses of this compound. One approach utilized a Horner–Wadsworth–Emmons reaction, Brown’s asymmetric allylation, and ring-closing metathesis. [] Another strategy employed two consecutive Maruoka asymmetric allylation reactions and a ring-closing metathesis as key steps. []

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